3,3'-[Hexane-1,6-diylbis(oxy)]dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-Dioxa-tetradecanedinitrile is an organic compound with the molecular formula C14H24N2O2 It is characterized by the presence of two nitrile groups and two ether linkages within a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dioxa-tetradecanedinitrile typically involves the reaction of a suitable dinitrile precursor with an appropriate diol under controlled conditions. One common method includes the use of acrylonitrile and a diol in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 4,11-dioxa-tetradecanedinitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4,11-Dioxa-tetradecanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethers.
Scientific Research Applications
4,11-Dioxa-tetradecanedinitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,11-dioxa-tetradecanedinitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile groups, potentially inhibiting certain enzymes or pathways. The ether linkages may also play a role in its interaction with biological membranes, affecting its distribution and activity within the organism.
Comparison with Similar Compounds
1,4-Dioxane: A heterocyclic ether with similar ether linkages but different structural features.
4,8-Dioxaundecane-1,11-diol: Another compound with ether linkages but different functional groups and applications.
Spiro[5.5]undecane derivatives: Compounds with similar structural motifs but different chemical properties and uses.
Uniqueness: 4,11-Dioxa-tetradecanedinitrile is unique due to its combination of nitrile groups and ether linkages within a tetradecane backbone
Properties
CAS No. |
62585-50-6 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-[6-(2-cyanoethoxy)hexoxy]propanenitrile |
InChI |
InChI=1S/C12H20N2O2/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h1-6,9-12H2 |
InChI Key |
DLVWZTLQUSOULM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCC#N)CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.